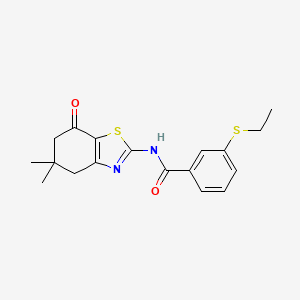

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide” is a chemical compound that belongs to the class of benzamides . The molecular formula of this compound is C16H16N2O2S . It contains a benzamide group (a benzene ring attached to a carboxamide group) and a benzothiazole group (a benzene ring fused to a thiazole ring).

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group and a benzothiazole group. The benzamide group consists of a benzene ring attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)). The benzothiazole group is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, which contains a sulfur atom and a nitrogen atom .Scientific Research Applications

Synthesis and Chemical Properties

One study focuses on the synthesis and reactions of 8-membered heterocycles, utilizing saccharin and phthalimide, which are related to the chemical family of the compound . It demonstrates the flexibility of such structures in undergoing various chemical transformations, including reduction and rearrangement reactions, highlighting the synthetic utility of benzothiazolyl derivatives in creating complex heterocyclic compounds (Chaloupka et al., 1977).

Another research outlines the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine through condensation reactions, confirming the structure via spectral analysis. This work underscores the synthetic accessibility of benzothiazole derivatives and their potential as scaffolds for further chemical elaboration (Asiri et al., 2010).

Pharmacological Applications

A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents demonstrates the antimicrobial potential of benzothiazole derivatives. It highlights how structural modifications on the benzothiazole moiety can lead to significant antibacterial activity, offering insights into the development of new therapeutic agents (Palkar et al., 2017).

Research into novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists illustrates the role of benzothiazole and related structures in the modulation of central nervous system receptors, indicating their potential as anticonvulsant agents. This study shows the therapeutic relevance of carefully designed benzothiazole derivatives in addressing neurological disorders (Faizi et al., 2017).

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-4-23-12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)24-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNQKIDLWSBDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate](/img/structure/B2752382.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)

![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2752392.png)

![2-[1-(3-fluorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2752393.png)